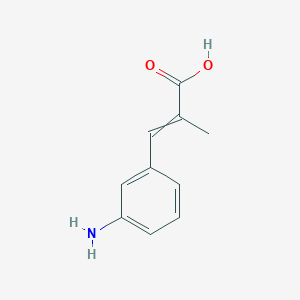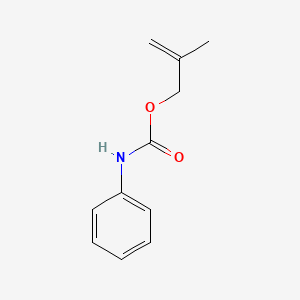![molecular formula C25H22ClN3O4S2 B12011477 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12011477.png)
2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the chemical formula C31H24ClN3O4S2 , is a fascinating member of the thienopyrimidine class. Let’s explore its properties and applications.
Vorbereitungsmethoden
Industrial Production:: Unfortunately, information on large-scale industrial production methods remains scarce. academic research labs may produce small quantities for scientific investigations.
Analyse Chemischer Reaktionen
Reaktivität:: Diese Verbindung kann an verschiedenen chemischen Reaktionen teilnehmen:
- Oxidation : Sie kann Oxidationsreaktionen eingehen, die möglicherweise zur Bildung von Sulfoxiden oder Sulfonen führen.
- Reduktion : Reduktionsreaktionen könnten die entsprechenden Amine oder andere reduzierte Derivate liefern.
- Substitution : Substitutionsreaktionen (z. B. nukleophile aromatische Substitution) können an der Chlorphenylgruppe auftreten.
- Amidhydrolyse : Hydrolyse der Amidbindung könnte die entsprechende Carbonsäure und das Amin liefern.
- Oxidation : Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2).
- Reduktion : Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
- Substitution : Bedingungen für nukleophile aromatische Substitution (z. B. unter Verwendung von Natriumazid oder Aminen).
- Amidhydrolyse : Saure oder basische Hydrolysebedingungen.
Hauptprodukte:: Die spezifischen gebildeten Produkte hängen von den Reaktionsbedingungen und Substituenten ab. Detaillierte experimentelle Daten wären erforderlich, um diese Produkte zu bestätigen.
Wissenschaftliche Forschungsanwendungen
Chemie::
- Medizinische Chemie : Forscher könnten ihr Potenzial als Medikamentenkandidat aufgrund ihrer einzigartigen Struktur untersuchen.
- Organische Synthese : Sie könnte als Baustein für komplexere Moleküle dienen.
- Biologische Studien : Untersuchung ihrer Interaktionen mit biologischen Zielstrukturen (z. B. Enzyme, Rezeptoren).
- Arzneimittelentwicklung : Bewertung ihrer pharmakologischen Eigenschaften und möglichen therapeutischen Anwendungen.
- Materialwissenschaft : Mögliche Verwendung in Materialien mit bestimmten elektronischen oder optischen Eigenschaften.
5. Wirkmechanismus
Der genaue Mechanismus, durch den diese Verbindung ihre Wirkungen ausübt, ist noch offen. Weitere Forschung ist erforderlich, um ihre molekularen Zielstrukturen und Signalwege aufzuklären.
Wirkmechanismus
The precise mechanism by which this compound exerts its effects remains an open question. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Obwohl ich keine direkten Informationen über ähnliche Verbindungen habe, können Forscher ihre Struktur, Reaktivität und Anwendungen mit verwandten Thienopyrimidinen vergleichen.
Eigenschaften
Molekularformel |
C25H22ClN3O4S2 |
|---|---|
Molekulargewicht |
528.0 g/mol |
IUPAC-Name |
2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H22ClN3O4S2/c1-32-18-11-8-15(12-19(18)33-2)27-21(30)13-34-25-28-23-22(17-4-3-5-20(17)35-23)24(31)29(25)16-9-6-14(26)7-10-16/h6-12H,3-5,13H2,1-2H3,(H,27,30) |
InChI-Schlüssel |
AXVUGFVGFACIKG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl [(3Z)-3-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12011420.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12011425.png)
![N-(2-fluorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12011439.png)








